The following diagram illustrates the workflow that led to the identification of CHS1 as the target site.
Experimental workflow for target identification.
The toxicological and genetic data provide strong evidence for CHS1 as the shared target. The table below summarizes resistance ratios linked to the I1017F mutation in Tetranychus urticae [4].
| Acaricide | Resistance Ratio (HexR vs. Susceptible Strain) | Genetic Basis of Resistance |
|---|---|---|
| Etoxazole | > 8,000-fold | Monogenic, recessive [4] |
| This compound | > 5,000-fold | Monogenic, recessive [4] |
| Clofentezine | 858-fold | Monogenic, recessive [4] |
Furthermore, the activity of this compound is highly enantioselective. The table below shows the dramatic difference in activity between its two enantiomers against mite eggs [5].
| Enantiomer | Absolute Configuration | Bioactivity (Against T. cinnabarinus eggs) |
|---|---|---|
| (+)-Hexythiazox | (4R, 5R) | 708 to 1,720 times more active than (4S, 5S)-enantiomer [5] |
| (-)-Hexythiazox | (4S, 5S) | Low activity [5] |
Molecular docking indicates that the higher bioactivity of (4R, 5R)-(+)-hexythiazox is due to greater interaction energy with the CHS protein compared to the (4S, 5S)-(-)-enantiomer [5].
The identification of CHS1 relied heavily on a population-level bulk segregant analysis (BSA) method coupled with high-throughput sequencing [3] [2]. The core methodology is outlined below.
Understanding this mode of action has significant practical implications.
This compound (IUPAC name: (4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide) is a selective carboxamide acaricide belonging to the thiazolidine chemical class, first registered in Japan in 1985 and subsequently adopted globally for agricultural mite control. This chiral pesticide exhibits strong ovicidal, larvicidal, and nymphicidal activities against phytophagous mites of the Tetranychidae family, including species such as Panonychus ulmi and Tetranychus urticae, while demonstrating relatively low toxicity to mammals and beneficial insects like bees under typical application conditions [1] [2]. This compound functions primarily as a non-systemic acaricide with both contact and stomach action, operating as a mite growth inhibitor that specifically affects CHS1 (chitin synthase 1), disrupting critical developmental processes in mite eggs and larvae [1].
The molecular structure of this compound contains two chiral centers located within its oxazolidinone ring system, resulting in the existence of two enantiomeric pairs: (4R,5R)-hexythiazox and (4S,5S)-hexythiazox. Commercial formulations are typically marketed as racemic mixtures containing equal proportions of both enantiomers, though recent research has revealed significant enantioselective differences in their biological activity, environmental behavior, and ecotoxicological profiles [1] [3]. This comprehensive review synthesizes current scientific understanding of this compound's environmental fate, degradation pathways, enantioselective effects, and analytical methodologies, providing researchers and regulatory professionals with critical information for environmental risk assessment and management.
This compound possesses distinctive molecular characteristics that govern its environmental behavior and biological activity. The compound appears as a white to beige crystalline powder with a melting point of 105.4°C and a boiling point of 222°C, demonstrating thermal stability up to approximately 300°C [1]. Its low water solubility (0.1 mg/L at 20°C and pH 7) combined with moderate lipophilicity (log P = 2.67) suggests potential for bioaccumulation in lipid-rich tissues and adsorption to organic matter in soil and sediment systems [1].
The table below summarizes the key physicochemical parameters of this compound:
Table 1: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Molecular Formula | C₁₇H₂₁ClN₂O₂S | - | [1] |
| Molecular Weight | 352.88 g/mol | - | [1] |
| Melting Point | 105.4°C | - | [1] |
| Boiling Point | 222°C | - | [1] |
| Water Solubility | 0.1 mg/L | 20°C, pH 7 | [1] |
| Octanol-Water Partition Coefficient (Log P) | 2.67 | 25°C | [1] |
| Vapor Pressure | No data | - | [1] |
| Dissociation Constant (pKa) | Not applicable | - | [1] |
The chemical structure incorporates a thiazolidinone moiety connected to a 4-chlorophenyl group and a cyclohexyl carboxamide functional group, creating a molecule with limited hydrogen bonding capacity but significant hydrophobic character. The presence of stereoisomerism due to two chiral centers in the oxazolidinone ring system is particularly noteworthy, as the enantiomers demonstrate markedly different biological activities and environmental behaviors [1]. The (4R,5R)-enantiomer exhibits substantially higher acaricidal activity compared to the (4S,5S)-enantiomer, while the latter shows greater toxicity to non-target organisms like earthworms [3].
This compound exhibits moderate persistence in agricultural soils, with its dissipation behavior influenced by soil type, organic matter content, and microbial activity. While comprehensive half-life data in diverse soil environments remains limited, studies indicate that the compound undergoes microbial degradation as a primary dissipation route. Recent enantioselective investigations have revealed that degradation rates in soil ecosystems differ significantly between enantiomers, particularly in the presence of soil organisms like earthworms. Research demonstrates that this compound enantiomers undergo enantioselective degradation in soil-earthworm systems, with the (4S,5S)-enantiomer degrading more rapidly (half-life of 1.83 days) compared to the (4R,5R)-enantiomer (half-life of 2.07 days) [3] [4].
The bioaccumulation potential of this compound in terrestrial organisms follows similar enantioselective patterns. Earthworms (Eisenia fetida) exposed to contaminated soil show significantly different accumulation factors (AF) for the two enantiomers, with AF values ranging from 0.32-0.65 for (4S,5S)-hexythiazox compared to 0.25-0.51 for (4R,5R)-hexythiazox [4]. This preferential accumulation of the (4S,5S)-enantiomer raises important ecotoxicological concerns, particularly given its higher toxicity to non-target soil organisms.
In aquatic systems, this compound's low water solubility and moderate lipophilicity dictate its environmental distribution, favoring association with suspended solids and sediments. The compound demonstrates strong adsorption to organic matter, which reduces its bioavailability in the water column but may potentially expose benthic organisms to higher concentrations. Regulatory assessments note that this compound is toxic to fish, necessitating precautions to prevent contamination of aquatic ecosystems [1] [3].
On crop surfaces, this compound undergoes relatively rapid dissipation following application, with dissipation kinetics following first-order patterns. Recent studies on greenhouse-grown vegetables report half-lives ranging from 1.47 to 2.41 days across different crops including tomatoes, cucumbers, and peppers [5]. The dissipation rate is influenced by multiple factors including crop morphology, environmental conditions (temperature, sunlight, humidity), and application timing.
Table 2: Dissipation Kinetics of this compound in Agricultural Commodities
| Crop | Application Rate (g a.i./ha) | Half-life (days) | Pre-harvest Interval (days) | Reference |
|---|---|---|---|---|
| Tomato | 50-100 | 1.47-1.84 | 3.79-5.93 | [5] |
| Cucumber | 50-100 | 1.68-2.41 | 5.65-11.78 | [5] |
| Pepper | 50-100 | 1.52-2.03 | 4.82-9.64 | [5] |
Postharvest processing significantly reduces this compound residue levels on edible crops. Simple washing with tap water for 2-5 minutes demonstrates substantial removal efficiency: up to 86.76% in tomatoes, 74.46% in cucumbers, and 65.17% in peppers [5]. This highlights the importance of appropriate food preparation practices in minimizing dietary exposure.
The chiral nature of this compound has profound implications for its environmental behavior and ecological effects. Despite being applied as racemic mixtures, the individual enantiomers demonstrate markedly different behaviors in biological and environmental matrices, necessitating enantiomer-specific risk assessment approaches.
Recent controlled laboratory studies using earthworms (Eisenia fetida) have quantified the enantioselective bioaccumulation of this compound, revealing consistently higher accumulation of the (4S,5S)-enantiomer compared to its (4R,5R)-counterpart [3] [4]. The accumulation factors (AF) demonstrate distinct enantiomer-specific patterns, with (4S,5S)-HTX and (4R,5R)-HTX exhibiting AF ranges of 0.32-0.65 and 0.25-0.51, respectively [4]. This preferential accumulation suggests possible differences in uptake efficiency, tissue distribution, or biotransformation rates between enantiomers.
Degradation kinetics in earthworms also exhibit significant enantioselectivity, with the (4R,5R)-enantiomer demonstrating greater persistence (half-life of 2.07 days) compared to the (4S,5S)-enantiomer (half-life of 1.83 days) [4]. This differential degradation pattern may contribute to the observed disparities in bioaccumulation potential and ultimately influence the overall environmental fate of this compound enantiomers.
The toxicological profiles of this compound enantiomers toward target and non-target organisms show striking differences. Against mite species (Tetranychus cinnabarinus and Tetranychus urticae), the (4R,5R)-enantiomer exhibits markedly higher acaricidal activity - reportedly 708-fold and 1719-fold more effective against eggs of these species, respectively, compared to the (4S,5S)-enantiomer [3]. In contrast, the (4S,5S)-enantiomer demonstrates greater toxicity to non-target organisms like earthworms [3] [4].
This divergent toxicity profile presents both challenges and opportunities for environmental risk management. The development of enantiopure formulations containing primarily the (4R,5R)-enantiomer could potentially maintain acaricidal efficacy while reducing adverse effects on non-target soil organisms, though comprehensive environmental safety assessments would be necessary before implementation.
Table 3: Enantioselective Properties of this compound Enantiomers
| Parameter | (4R,5R)-Hexythiazox | (4S,5S)-Hexythiazox | Reference |
|---|---|---|---|
| Acaricidal Activity | 708-1719× higher against mite eggs | Lower activity | [3] |
| Earthworm Toxicity | Lower toxicity | Higher toxicity | [3] [4] |
| Bioaccumulation Factor in Earthworms | 0.25-0.51 | 0.32-0.65 | [4] |
| Degradation Half-life in Earthworms | 2.07 days | 1.83 days | [4] |
The analysis of this compound residues in environmental and biological matrices typically employs modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, which provides efficient extraction and cleanup for a wide range of sample types [5]. The standard protocol involves:
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this compound determination due to its high sensitivity, selectivity, and ability to provide confirmatory analysis [5]. Key analytical parameters include:
The method validation parameters for this compound analysis generally demonstrate excellent performance characteristics, with linearity (R² > 0.999) across concentration ranges of 0.1-100 mg/L, corresponding to 0.05-50 mg/kg for individual enantiomers, and satisfactory accuracy (recovery rates of 83.4-97.2%) and precision (relative standard deviations < 7.5%) [3] [5].
This compound exerts its acaricidal effects primarily through growth inhibition by interfering with chitin synthesis and cuticle formation during mite development. The compound specifically targets CHS1 (chitin synthase 1), a critical enzyme in the biosynthesis of chitin, which is an essential structural component of the arthropod exoskeleton [1]. This mode of action classifies this compound in the IRAC Group 10A compounds, which act as mite growth inhibitors affecting embryogenesis and larval development [1].
The biochemical mechanism involves disruption of the molting process in immature mite stages (eggs, larvae, and nymphs), leading to arrested development and mortality. Interestingly, this compound demonstrates limited activity against adult mites, though exposure significantly reduces oviposition and egg viability in adult females [3]. The enantioselective activity observed between (4R,5R)- and (4S,5S)-hexythiazox suggests stereospecific interactions with the target site, though the precise molecular mechanisms underlying this selectivity require further investigation.
Recent metabolomic studies using earthworms (Eisenia fetida) have revealed that this compound exposure induces enantiomer-specific metabolic disruptions in non-target organisms [3] [4]. Untargeted metabolomics approaches utilizing UPLC-MS have identified significant perturbations in multiple biochemical pathways following exposure to individual this compound enantiomers:
Diagram: Enantiomer-Specific Metabolic Perturbations Induced by this compound in Earthworms
The (4R,5R)-enantiomer primarily disrupts amino acid metabolism and lipid metabolism, evidenced by downregulation of threonine, leucine, aspartic acid, and tryptophan alongside upregulation of carnitine and triacylglycerol [4]. In contrast, the (4S,5S)-enantiomer predominantly affects glycolysis, amino acid metabolism, and nucleic acid biosynthesis, characterized by altered levels of citrulline, asparagine, alanine, homophenylalanine, phenylalanine, tryptophan, and phosphoenolpyruvate [4]. These metabolic disturbances ultimately impact fundamental physiological processes including energy metabolism, oxidative stress response, and urea cycle function in exposed organisms.
This compound maintains approved status under the European Union's EC Regulation 1107/2009, with its inclusion expiration date set for January 31, 2027 [1]. The compound is not currently classified as a Candidate for Substitution (CfS) in the EU, indicating that regulatory authorities have not identified it as posing significantly higher risks compared to other available substances [1]. Internationally, this compound registrations exist in multiple countries including Australia, Morocco, and the United States, reflecting its global importance in agricultural pest management [1].
In the United States, the Environmental Protection Agency has established tolerances for residues of this compound on various agricultural commodities, including sugar beets (0.15 ppm in roots, 1.5 ppm in tops, and 0.60 ppm in dried pulp) and forage crops (20 ppm in alfalfa forage, 60 ppm in alfalfa hay) [6]. These tolerance levels are periodically reviewed and adjusted based on ongoing safety assessments and emerging scientific evidence.
Chronic dietary risk assessment for this compound indicates minimal long-term consumer concerns, with hazard quotient (%HQ) values remaining below the 100% threshold across various exposure scenarios [5]. Studies evaluating residue dissipation in vegetables (tomatoes, cucumbers, peppers) have demonstrated that pre-harvest intervals (PHIs) of 3.79-11.78 days, depending on crop and application rate, effectively reduce terminal residues to levels compliant with established maximum residue limits (MRLs) [5].
From an ecological perspective, this compound demonstrates low risk to bees under typical application conditions and minimal impacts on natural enemy species, though it presents recognized hazards to aquatic organisms, particularly fish [3]. These ecological characteristics support its integration into integrated pest management (IPM) programs targeting mite pests while conserving beneficial arthropod populations.
Despite extensive study of this compound, several critical knowledge gaps warrant further investigation:
Future research should prioritize enantiomer-specific risk assessment approaches that account for the divergent behaviors and effects of individual stereoisomers. Furthermore, the development of enantiopure formulations containing primarily the (4R,5R)-enantiomer could potentially maintain efficacy against target pests while reducing environmental burdens and non-target effects, representing a promising direction for sustainable pesticide innovation.
This compound remains an important tool for managing mite pests in agricultural systems worldwide, offering favorable selectivity toward beneficial insects alongside strong efficacy against target species. However, its environmental persistence, potential for bioaccumulation, and enantioselective effects necessitate careful management and continued monitoring. The chiral nature of this compound presents both challenges and opportunities for environmental risk assessment, as the distinct behaviors and toxicities of its enantiomers complicate regulatory decisions while simultaneously offering pathways for developing more selective and environmentally compatible formulations.
Hexythiazox contains two chiral carbon atoms in its oxazolidinone ring system, leading to the existence of multiple stereoisomers [1]. Commercial formulations are typically a racemic mixture, meaning they contain a 1:1 ratio of the two enantiomers [1] [2] [3]:
The absolute configuration and elution order have been identified, with (4R,5R)-(+)-HTZ eluting before (4S,5S)-(-)-HTZ on a Chiralcel OJ-RH column [4].
The table below summarizes the key differences in the activity and effects of the two this compound enantiomers.
| Property/Aspect | (4R,5R)-(+)-Hexythiazox | (4S,5S)-(-)-Hexythiazox |
|---|---|---|
| Bioactivity (Target Mites) | 708-1719 times more active against T. cinnabarinus and T. urticae eggs [4] [5] [6] | Lower activity [4] [5] [6] |
| Molecular Target (Mechanism) | Stronger binding interactions with Chitin Synthase (CHS1), a key enzyme in mite growth and development [4] [6] | Weaker interactions with Chitin Synthase [4] |
| Toxicity (Non-target Earthworms) | Lower toxicity [4] [5] [6] | Induces greater oxidative stress, higher toxicity [4] [5] [6] |
| Bioaccumulation in Earthworms | Slower accumulation and degradation [5] | Faster accumulation and degradation [5] |
A robust method for separating and analyzing this compound enantiomers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) has been established [2] [3].
Studies evaluated enantiomer-specific effects on earthworms (Eisenia fetida) through soil exposure experiments and metabolomic analysis [4] [5].
Exposure to this compound enantiomers disrupts several key metabolic pathways in earthworms, with some enantiomer-specific effects. The following diagram maps the primary metabolic disturbances and their interconnections based on transcriptomic and metabolomic findings [4] [5] [6].
This compound exposure impacts earthworm metabolism, inducing oxidative stress and disrupting energy, nucleotide, and transport pathways [4] [5] [6].
The tables below detail the specific genes and pathways affected.
Table 1: Key Disrupted Pathways from Transcriptome Analysis [4] [6]
| Pathway Name | Key Enrichment Findings |
|---|---|
| Glycolysis / Gluconeogenesis | Enriched with Differentially Expressed Genes (DEGs) |
| Purine Metabolism | Enriched with Differentially Expressed Genes (DEGs) |
| Pyruvate Metabolism | Enriched |
| Citric Acid Cycle (TCA) | Enriched |
| Oxidative Phosphorylation | Enriched |
| Fatty Acid Biosynthesis & Degradation | Enriched |
| ABC Transporters | Enriched |
Table 2: Key Metabolomic Findings in Earthworms [5]
| Metabolic Aspect | Impact Note |
|---|---|
| Energy Metabolism | Significant perturbation detected |
| Oxidative Stress Response | Significant perturbation detected |
| Urea Cycle | Significant perturbation detected |
| Nucleotide Metabolism | Significant perturbation detected |
| Enantiomer Specificity | (4S,5S)-(-)-HTZ induced more pronounced metabolic changes |
The table below summarizes the key differences in properties and effects between the two enantiomers of hexythiazox.
| Property | (4R,5R)-(-)-HTX | (4S,5S)-(+)-HTX | Notes | Reference |
|---|---|---|---|---|
| Acaricidal Activity | High | Low | 708-1719x more active against mite eggs (T. cinnabarinus & T. urticae) | [1] |
| Acute Toxicity (Earthworms) | Lower | Higher | 14-day LC~50~ values not achieved at 100 mg/kg for R,R; S,S is more toxic | [1] |
| Bioaccumulation Factor (AF) in Earthworms | 0.16–0.19 | 0.27–0.32 | (4S,5S)-HTX accumulates more in earthworms | [2] |
| Degradation Half-life (t~1/2~) in Earthworms | ~4.0 days | ~3.3 days | (4S,5S)-HTX degrades faster in earthworms | [2] |
| Sublethal Metabolic Disruption in Earthworms | Causes significant perturbation | Causes significant perturbation | Affects energy, nucleotide, & amino acid metabolism; some pathways are enantiomer-specific | [2] |
To help you replicate key findings, here are the methodologies from the cited studies.
The following diagram illustrates the integrated experimental workflow used to evaluate the enantiomer-specific effects of this compound.
Experimental workflow for enantiomer-specific evaluation of this compound [2] [1]
Exposure to this compound enantiomers disrupts several key metabolic pathways in earthworms. The following diagram summarizes the main perturbed pathways and their interconnections.
The enantiomer-specific data provides a clear strategy for sustainable pesticide development and risk assessment.
The following table summarizes the key physicochemical properties of this compound related to its partitioning behavior, based on regulatory data [1]:
| Property | Value | Conditions / Notes |
|---|---|---|
| Log P (Octanol-Water) | 2.67 | Measured at 25°C; classified as "Low" [1]. |
| P (Octanol-Water) | 4.68 x 10² (468) | Calculated partition coefficient [1]. |
| Water Solubility | 0.1 mg/L | At 20°C and pH 7; classified as "Low" [1]. |
| Molecular Mass | 352.88 g/mol | - [1] |
| Melting Point | 105.4 °C | - [1] |
While the specific laboratory method for determining the Log P of this compound is not detailed in the search results, the value is cited as verified data used for regulatory purposes [1]. General protocols and analytical techniques for studying this compound residues are well-established.
The diagram below outlines the key steps involved in the analytical determination of this compound, such as in food samples, which underpins the generation of data for its physicochemical properties.
Workflow for this compound Residue Analysis
This compound is a carboxamide acaricide with a non-systemic mode of action, acting as a mite growth inhibitor [1]. Its relatively high Log P value has direct implications for its environmental fate and application.
This protocol is adapted from a validated method for determining this compound and bifenazate residues in grapes and raisins, using a QuEChERS-based extraction approach [1].
The following conditions are examples and should be optimized for your specific instrument.
| Time (min) | % A | % B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 8.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) |
|---|---|---|---|
| 353.0 | 168.0* | 15 | 0.1 |
| 353.0 | 228.0 | 10 | 0.1 |
*Quantifier ion
The method should be validated according to international guidelines like SANTE/11312/2021 to ensure reliability, accuracy, and precision [2].
Table 1: Method validation parameters for this compound in grapes based on established studies.
| Validation Parameter | Target Performance | Reported / Recommended Value |
|---|---|---|
| Linearity | R² ≥ 0.99 | Calibration curve (e.g., 0.001–0.5 mg/kg) [1] |
| Accuracy (Recovery %) | 70–120% | 85.2%–97.8% (in grapes) [2] |
| Precision (RSD %) | ≤20% | 2.8%–7.1% (in grapes) [2] |
| Limit of Quantification (LOQ) | - | e.g., 0.005 mg/kg [1] |
| Limit of Detection (LOD) | - | e.g., 0.0015 mg/kg [2] |
| Matrix Effect | Signal suppression/enhancement ≤ ±25% | Evaluate by comparing solvent and matrix-matched calibration slopes |
The entire analytical procedure, from sample receipt to result reporting, can be summarized in the following workflow diagram:
Diagram Title: LC-MS/MS Workflow for this compound Residue Analysis.
This document provides a standardized protocol for the extraction and analysis of Hexythiazox residues from high-sugar agricultural commodities like grapes and raisins using a buffered ethyl acetate (BEA) method. This method is particularly suited for these matrices where common solvents like acetonitrile can lead to high co-extraction of sugars.
The method is based on liquid-liquid extraction of this compound residues from a homogenized food sample using a buffered ethyl acetate solution. The extract is cleaned up using dispersive Solid-Phase Extraction (d-SPE) with Primary Secondary Amine (PSA) sorbent to remove fatty acids, sugars, and other organic acids. The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
The following diagram illustrates the complete extraction and cleanup workflow:
Step-by-Step Procedure:
Sample Preparation:
Extraction:
Cleanup (d-SPE):
The buffered ethyl acetate method has been validated for this compound in various matrices. The table below summarizes key performance parameters as established in the literature.
Table 1: Method Validation Parameters for this compound
| Parameter | Result | Matrix | Details / Reference |
|---|---|---|---|
| Linearity | R² ≥ 0.99 | Raisins | Calibration in solvent and matrix-matched standards [2] |
| Recovery | 85.6% - 110.2% | Grapes & Raisins | Consistent with SANTE guidelines [1] |
| LOQ | 0.01 mg/kg | Vegetables, Raisins | Meets regulatory monitoring requirements [1] [4] |
| Precision (RSD) | < 15% | Multiple | Intra-laboratory repeatability [2] |
| Matrix Effect | Suppression ~20% | Raisins | Necessitates matrix-matched calibration [2] |
This validated protocol has been successfully applied in real-world studies:
After sample preparation, the analytical workflow for quantification and data processing is as follows:
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by a dispersive Solid Phase Extraction (dSPE) cleanup using Primary Secondary Amine (PSA) sorbent is a widely adopted sample preparation technique for pesticide residue analysis [1]. This approach is particularly effective for the acaricide Hexythiazox in various vegetable matrices, helping to remove common matrix interferences like fatty acids, organic acids, and sugars, thereby ensuring accurate and reliable quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] [2].
The diagram below outlines the complete sample preparation workflow, from homogenization to analysis.
The cleaned extract is analyzed using Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).
The QuEChERS/PSA method for this compound has been rigorously validated. The table below summarizes typical performance characteristics as per SANTE/11312/2021 guidelines [1].
| Validation Parameter | Performance Criteria & Results |
|---|---|
| Linearity | Satisfactory linearity in solvent and matrix-matched standards [1]. |
| Sensitivity (LOQ) | The Limit of Quantification (LOQ) is sufficiently low to monitor residues against MRLs [1]. |
| Accuracy (Recovery) | Recovery rates of 70-120% are achieved, which is within acceptable limits [1]. |
| Precision (RSD) | Relative Standard Deviation (RSD) ≤ 20%, demonstrating good repeatability [1]. |
This validated method has been successfully applied to monitor this compound in vegetables such as tomatoes, cucumbers, and peppers [1].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low Recovery | Inefficient extraction or analyte loss during cleanup | Check standard preparation and ensure vigorous shaking during extraction/cleanup. |
| High Background Noise | Incomplete cleanup; matrix effects | Increase the amount of PSA sorbent or consider a two-step cleanup (e.g., PSA + Silica) [2]. |
| Poor Chromatography | Matrix interferences or instrument issues | Use a steeper gradient in LC and ensure the MS/MS source is clean. |
The table below summarizes the key quantitative findings from field studies on Hexythiazox in strawberries.
| Parameter | Findings in Strawberry Fruits |
|---|---|
| Reported Half-lives (t₁/₂) | 3.43 to 3.81 days [1] |
| Dissipation Kinetics Model | First-order kinetics [1] |
| Maximum Residue Limit (MRL) | 6 mg/kg (Codex Alimentarius) [1] |
| Residue Status after 3 days | Below the Codex MRL [1] |
| Effect of Household Processing | Processing Factor (PF) generally < 1 (indicating residue reduction) [1] |
This section outlines the core methodologies used in the cited studies to generate the data on this compound.
Two independent field trials are recommended to ensure result robustness [1].
The following protocol is adapted from the method used for strawberry analysis [1].
The following diagram illustrates the complete experimental and decision-making workflow for studying this compound in strawberries.
Pesticide residue transformation during food processing represents a critical area of food safety research, particularly for commodities that undergo substantial physicochemical changes. The processing of grapes into raisins involves significant moisture loss (from approximately 80% moisture in grapes to 20% in raisins) and chemical concentration effects that can potentially increase residue levels of certain pesticides. Hexythiazox, a selective acaricide widely used in grape cultivation for spider mite control, exhibits particular stability during the drying process, making it a compound of concern for regulatory monitoring. These Application Notes provide detailed experimental protocols and analytical methods for determining the processing factor (PF) of this compound during grape drying, enabling researchers and food safety professionals to accurately assess residue transformations and conduct appropriate dietary risk assessments.
The processing factor is a crucial parameter in food safety chemistry that quantifies the change in pesticide residue concentration when a raw agricultural commodity undergoes processing. The PF is mathematically defined as follows:
A PF > 1.0 indicates concentration of residues during processing, while a PF < 1.0 indicates degradation or loss of residues. For this compound during grape drying, research has demonstrated that the PF can vary significantly depending on the specific drying conditions and grape variety, with reported values ranging from 1.13 to 1.64 during the drying process specifically, and 0.20-0.36 for the overall raisin making process from fresh grapes to final raisin product [1] [2]. This apparent discrepancy highlights that different processing stages can have contrasting effects on residue levels.
Residue dissipation follows complex kinetic models that describe the rate of pesticide degradation or loss over time. For this compound in grapes during drying, studies have found that dissipation data are best fitted to 1st + 1st-order kinetics with a half-life ranging between 6-10 days [1]. This kinetic model accounts for both rapid initial dissipation and slower subsequent degradation phases, providing a more accurate prediction of residue behavior than simple first-order kinetics.
Table 1: Processing Factors and Dissipation Parameters for this compound During Grape Drying
| Parameter | Values | Experimental Conditions | Reference |
|---|---|---|---|
| Processing Factor (Drying) | 1.13 - 1.64 | Sun drying or shade drying of grapes | [1] [2] |
| Overall Processing Factor | 0.20 - 0.36 | Complete process from fresh grape to raisin | [1] [2] |
| Half-life | 6 - 10 days | 1st + 1st-order kinetics during drying | [1] [2] |
| Bifenazate PF (Comparison) | 0.94 - 1.12 | Drying process only | [1] [2] |
Table 2: Analytical Method Performance Characteristics for this compound Determination
| Parameter | Specifications | Performance Data |
|---|---|---|
| Extraction Method | Buffered Ethyl Acetate (BEA) | 10 g sample + 10 mL ethyl acetate [3] |
| Cleanup | dSPE with Primary Secondary Amine (PSA) | 50 mg PSA per mL extract [3] |
| Analysis Instrument | LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Multiple Reaction Monitoring mode |
| Linearity | Matrix-matched calibration | R² > 0.99 [3] |
| Recovery | Fortified raisin samples | 70-120% [3] |
The following protocol is validated for the simultaneous analysis of this compound and other pesticide residues in grape and raisin matrices [1] [3]:
Homogenization: Prepare a representative sample of raisins using a high-speed blender. For raisins, adjust the moisture content by preparing 5 g sample + 5 mL water to achieve optimal homogenization and extractability [3].
Extraction: Weigh 10 g of homogenized sample into a 50 mL polypropylene centrifuge tube. Add 10 mL of ethyl acetate (buffered to maintain pH stability for base and acid-sensitive pesticides). Shake vigorously for 1 minute using a vortex mixer or mechanical shaker.
Partitioning: Add anhydrous magnesium sulfate (approximately 4 g) to remove residual water and sodium acetate (approximately 1 g) to maintain the buffering system. Shake immediately and vigorously for 1 minute to prevent clumping of the salts.
Centrifugation: Centrifuge at >3000 rpm for 5 minutes to achieve clear phase separation. Collect the organic layer (ethyl acetate) containing the target analytes.
dSPE Cleanup: Transfer 1 mL of the ethyl acetate extract to a 2 mL microcentrifuge tube containing 50 mg Primary Secondary Amine (PSA) sorbent. PSA effectively removes various polar matrix components such as sugars, organic acids, and pigments. Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes [1] [3].
LC-MS/MS Analysis:
Experimental Setup: Conduct field trials with grapevines treated with this compound according to Good Agricultural Practices at the maximum recommended application rate. Include untreated control plots to account for background interference.
Sample Collection: Collect grape samples at predetermined intervals (0, 1, 3, 5, 7, 10, 15 days after application) to establish the dissipation kinetics. For processing studies, collect sufficient quantities of grapes at the pre-harvest interval for drying experiments [1].
Drying Methods: Implement both traditional sun drying and controlled shade drying methods to simulate commercial practices. Monitor temperature and humidity conditions throughout the drying process.
Sampling During Drying: Collect samples at various stages of the drying process (0%, 25%, 50%, 75%, 100% moisture loss) to track residue concentration patterns.
PF Calculation: Analyze both fresh grapes and the final raisin product using the validated analytical method. Calculate the processing factor using the formula:
PF = Residue concentration in raisin (mg/kg) ÷ Residue concentration in fresh grape (mg/kg) [1]
The following workflow diagram illustrates the complete experimental procedure for determining the processing factor of this compound during grape drying:
Figure 1: Experimental Workflow for Processing Factor Determination of this compound During Grape Drying
Calculation Method: Estimate dietary exposure by multiplying the residue level in raisins by the average daily consumption of raisins and dividing by body weight.
Exposure = (Residue in raisin × Consumption) ÷ Body weight
Safety Criteria: Compare the calculated exposure with the Acceptable Daily Intake (ADI) or Maximum Permissible Intake (MPI) established by regulatory authorities. Studies have demonstrated that for this compound in raisins, the dietary exposure on each sampling day was less than the respective MPI, indicating acceptable risk levels [1] [2].
Acute Risk Assessment: Evaluate the potential for adverse effects from single meal consumption. Research on market samples of raisins has shown that this compound residues are devoid of any risk of acute toxicity related to dietary exposure [1].
Chronic Risk Assessment: Assess long-term exposure implications by comparing the estimated long-term intake with the ADI. Consider the processing factor when establishing maximum residue limits (MRLs) for raisins to ensure adequate consumer protection.
The processing factor data for this compound has significant practical applications across multiple domains:
Regulatory Science: PF values enable the establishment of appropriate MRLs for processed foods based on residue data from raw commodities. This facilitates international trade by providing scientifically justified standards.
Food Processing Industry: Understanding concentration effects during drying allows processors to implement targeted quality control measures and select raw materials with appropriate residue profiles to ensure compliant final products.
Agricultural Management: The generated PF values support field-level management of residues in grapes intended for raisin preparation, including optimization of pre-harvest intervals and application rates [1].
The determination of processing factors for pesticide residues such as this compound during grape drying represents an essential component of food safety systems. The experimental protocols detailed in these Application Notes provide researchers with robust methodology for accurately quantifying residue transformations during processing. The findings that this compound exhibits concentration during drying (PF: 1.13-1.64) but overall dissipation throughout the complete raisin making process (PF: 0.20-0.36) highlight the importance of stage-specific analysis. Implementation of these protocols enables comprehensive safety assessments that ensure consumer protection while facilitating international trade in agricultural commodities.
The table below summarizes field application rates and resulting residue data from recent studies, which are crucial for designing efficacy and residue trials.
| Crop | Application Rate (g a.i./ha) | PHI (Days) | Final Residues (mg/kg) | MRL (mg/kg) | Notes |
|---|---|---|---|---|---|
| Tomatoes/Cucumbers/Peppers [1] | 50 & 100 (2 rates tested) | 3.79 - 11.78 (varies by crop/dose) | Data points for days 3, 7, 14 | Compared to EU MRLs | Greenhouse study; half-life: 1.47-2.41 days [1] |
| Raspberries & Blackberries [2] | 280 (for import tolerance) | - | - | 3 (Proposed EU MRL) | Based on US Good Agricultural Practice (GAP); import tolerance setting [2] |
| Fruit Trees (e.g., Apples) [3] | - | - | - | - | Use 5% EC 1500–2000 times liquid; apply when 10-25% of mite eggs have hatched [3] |
| Tea [3] | - | - | - | - | Use 5% EC 40-50 ml per mu, diluted 1500–2000 times [3] |
A robust analytical method is essential for monitoring residues and conducting metabolism studies.
A comprehensive risk assessment is mandatory for protocol development and regulatory approval.
This protocol outlines the key steps for conducting a field study to determine the dissipation kinetics and terminal residues of this compound, based on a recent model study [1].
The Preharvest Interval (PHI) is the legally mandated waiting period between the final pesticide application and crop harvest. Adhering to the PHI is critical, as it allows pesticide residues to dissipate to levels at or below established Maximum Residue Limits (MRLs), ensuring food safety and trade compliance [1].
For the acaricide hexythiazox, specific PHIs are set by regulatory authorities and are dependent on the crop, application rate, and local environmental conditions. The following section summarizes available data from scientific studies.
Table 1: Dissipation Kinetics and Proposed PHIs for this compound in Greenhouse Conditions
| Crop | Application Dose (g a.i./ha) | Half-life (Days) | Pre-Harvest Interval (PHI) in Days |
|---|---|---|---|
| Tomato | 50 | 1.47 | 3.79 |
| Tomato | 100 | 1.47 | 7.41 |
| Cucumber | 50 | 2.41 | 7.42 |
| Cucumber | 100 | 2.41 | 11.78 |
| Pepper | 50 | 1.81 | 5.24 |
| Pepper | 100 | 1.81 | 9.33 |
Table 2: Terminal Residues and Dietary Risk Assessment
| Crop | Application Dose (g a.i./ha) | Residue at Shortest PHI (mg/kg) | Chronic Hazard Quotient (%HQ) |
|---|---|---|---|
| Tomato | 50 | Data not specified | < 100% |
| Tomato | 100 | Data not specified | < 100% |
| Cucumber | 50 | Data not specified | < 100% |
| Cucumber | 100 | Data not specified | < 100% |
| Pepper | 50 | Data not specified | < 100% |
| Pepper | 100 | Data not specified | < 100% |
Key Insights from the Data:
For monitoring this compound residues, a robust methodology is essential. The following protocol is adapted from published studies using a modified QuEChERS approach coupled with LC-MS/MS [2].
Figure 1: Workflow for the analysis of this compound residues in crop samples.
This compound [(4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide] is a non-systemic acaricide belonging to the thiazolidine family that acts through both contact and stomach mechanisms against spider mites (Tetranychidae) in various crops [1]. With the expanding global production of vegetables and fruits, including protected cultivation systems like greenhouses, monitoring this compound residues has become crucial for food safety compliance and international trade [1]. These Application Notes provide validated analytical protocols and comprehensive residue distribution data for this compound in two significant crops: brinjal (eggplant) and strawberry.
The residue dynamics of pesticides in plants are influenced by multiple factors including crop morphology, cuticle structure, application timing, plant growth rate, and environmental conditions [1]. Understanding these factors requires crop-specific residue studies to establish pre-harvest intervals (PHIs) and assess dietary exposure risks [1]. This document synthesizes experimental data from field studies conducted under different agronomic conditions, providing researchers with reliable methodologies and reference values for monitoring this compound residues.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been extensively validated for this compound extraction from various matrices. The following optimized protocol ensures high recovery with minimal matrix effects:
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the specificity and sensitivity required for this compound quantification at residue levels:
Chromatographic Conditions:
Mass Spectrometric Conditions:
The following diagram illustrates the complete analytical workflow from sample preparation to final analysis:
The analytical method must be validated according to SANTE/11312/2021 guidelines [1]:
This compound dissipation in brinjal follows first-order kinetics under field conditions. Studies conducted in Najran, Saudi Arabia, provide the following dissipation parameters [3]:
Table 1: Dissipation kinetics of this compound in brinjal fruits under field conditions
| Application Dose | Half-life (days) | Dissipation Rate Constant (day⁻¹) | Determination Coefficient (R²) |
|---|---|---|---|
| Authorized dose | 2.30 | 0.301 | >0.90 |
| Double dose | 2.73 | 0.254 | >0.90 |
The rapid dissipation observed (half-life of 2.30-2.73 days) suggests moderate persistence in brinjal fruits under field conditions. The slightly longer half-life at the double application rate may indicate concentration-dependent dissipation behavior.
Terminal residue data are critical for establishing pre-harvest intervals (PHIs) and ensuring compliance with maximum residue limits (MRLs) [3]:
Table 2: Terminal residues of this compound in brinjal fruits after two applications at 14-day intervals
| Days After Final Application | Authorized Dose (mg/kg) | Double Authorized Dose (mg/kg) |
|---|---|---|
| 3 | 0.219 | 0.592 |
| 7 | 0.042 | 0.121 |
| 10 | 0.019 | 0.051 |
The European Union MRL for this compound in brinjals is 0.5 mg/kg [3]. Based on the residue data, the recommended PHI is 7 days for the authorized dose and 10 days for the double authorized dose to ensure consumer safety [3].
Field studies conducted under open field conditions demonstrate that this compound dissipation in strawberry fruits also follows first-order kinetics [4]:
Table 3: Dissipation kinetics of this compound in strawberry fruits under open field conditions
| Field Trial | Half-life (days) | Dissipation Rate Constant (day⁻¹) | Initial Deposit (mg/kg) |
|---|---|---|---|
| 1 | 3.81 | 0.182 | 1.12 |
| 2 | 3.43 | 0.202 | 1.08 |
The slightly longer half-life in strawberries compared to brinjal may be attributed to differences in fruit surface characteristics and environmental conditions between the growing environments.
Strawberry terminal residues decline rapidly after application, with levels falling below the Codex MRL of 6 mg/kg within three days of application [4]. The following data represent residue levels during the processing of strawberries:
Table 4: Effect of processing and storage on this compound residues in strawberries
| Processing Treatment | Residue Level (mg/kg) | Processing Factor | Reduction (%) |
|---|---|---|---|
| Fresh fruit (0 day) | 1.12 | 1.00 | - |
| Washing | 0.87 | 0.78 | 22.3 |
| Storage (7 days) | 0.71 | 0.63 | 36.6 |
| Jam preparation | 0.63 | 0.56 | 43.8 |
| Canned fruits | 0.52 | 0.46 | 53.6 |
Processing factors (generally <1) indicate that various household and commercial processing methods effectively reduce this compound residues in strawberries, thereby diminishing dietary exposure [4]. The most significant reduction occurs during canning processes, potentially due to the combined effects of heat and partitioning into the processing medium.
Chronic dietary risk assessment for this compound residues in both brinjal and strawberry demonstrates acceptable consumer safety profiles:
The following diagram illustrates the comprehensive risk assessment process for this compound residues:
Establishing appropriate pre-harvest intervals (PHIs) is essential for regulatory compliance and consumer protection:
These Application Notes provide comprehensive analytical protocols and residue distribution data for this compound in brinjal and strawberry matrices. The validated QuEChERS-LC-MS/MS method offers robust performance for routine monitoring, with excellent sensitivity, accuracy, and precision. Residue dissipation studies demonstrate that this compound exhibits moderate persistence in both crops, with half-lives ranging from 2.30-2.73 days in brinjal and 3.43-3.81 days in strawberry.
The dietary risk assessment confirms that This compound residues in both crops pose negligible risks to consumers when used according to good agricultural practices. The established pre-harvest intervals of 7-10 days for brinjal and approximately 3 days for strawberry ensure compliance with established MRLs. Post-harvest processing methods, particularly washing and thermal processing, further reduce residue levels, thereby diminishing dietary exposure.
These protocols and data support researchers and regulatory authorities in monitoring this compound residues, ensuring food safety, and making science-based decisions regarding the use of this acaricide in integrated pest management programs.
Hexythiazox [(4RS,5RS)-5-(4-chlorophenyl)-N-cyclohexyl-4-methyl-2-oxo-1,3-thiazolidine-3-carboxamide] is a non-systemic acaricide widely employed in agriculture for controlling spider mites (Tetranychidae) on various crops including fruits, vegetables, and ornamental plants. As a chiral pesticide consisting of two enantiomers in a 1:1 ratio, this compound exhibits specific biological behaviors that require precise analytical methods for accurate residue monitoring [1]. The compound acts primarily as a mite growth inhibitor through contact and stomach action against eggs and early developmental stages of mites, making it a valuable component in integrated pest management programs [1]. Regulatory monitoring of this compound residues is essential for food safety, necessitating reliable extraction and analytical methods to ensure compliance with maximum residue limits (MRLs) established by international authorities.
Liquid-liquid extraction (LLE) represents a fundamental sample preparation technique that exploits differential solubility of analytes between two immiscible liquid phases, typically an organic solvent and an aqueous matrix. This technique is particularly valuable in pesticide residue analysis as it effectively isolates target compounds from complex sample matrices while reducing interfering components. The theoretical foundation of LLE rests on the Nernst distribution law, which states that a solute will distribute itself between two immiscible solvents in a constant ratio of concentrations at equilibrium, expressed as the partition coefficient (Kd). For method development, understanding the physicochemical properties of this compound is crucial, particularly its logP value of approximately 5.74, indicating high hydrophobicity and strong preference for organic phases over aqueous environments [2] [3]. This high logP value suggests that non-polar organic solvents would be most effective for extracting this compound from aqueous-based sample homogenates.
The fundamental LLE process involves several sequential steps: first, the immiscible solvents are vigorously mixed to create maximum surface area for analyte partitioning; second, the phases are allowed to separate completely; third, the phase containing the enriched analyte is collected for further processing. When properly optimized, LLE provides excellent cleanup efficiency for complex agricultural matrices while offering advantages of simplicity, cost-effectiveness, and compatibility with various analytical instrumentation platforms. For this compound specifically, LLE has been successfully implemented in numerous residue monitoring studies, demonstrating its applicability across various matrices including grapes, raisins, eggplant, tomatoes, cucumbers, and peppers [4] [5] [6].
Certified reference standard: this compound (purity ≥ 97.1-99.5%), available from commercial suppliers including Dr. Ehrenstorfer (Augsburg, Germany) and Chem Service Inc. (West Chester, PA, USA) [4] [6]
Extraction solvents: Ethyl acetate (HPLC grade), acetonitrile (HPLC grade), both demonstrating effectiveness for this compound extraction [4] [5]
Cleanup sorbents: Primary Secondary Amine (PSA, 40-50 μm particle size) for removal of fatty acids and sugars; alternative sorbents include Multi-Walled Carbon Nanotubes (MWCNTs) for pigment removal [4] [5]
Drying agents: Anhydrous magnesium sulfate (MgSO₄) for water removal; sodium chloride (NaCl) or sodium acetate for phase separation enhancement [5] [6]
Buffer solutions: Acetic acid (1%) in acetonitrile for pH adjustment; ammonium formate and formic acid for LC-MS compatibility [5] [6]
Mobile phase components: LC-MS grade acetonitrile and methanol; water purified through Milli-Q or equivalent system (18.2 MΩ·cm resistivity) [5] [1]
Laboratory equipment: Analytical balance (±0.0001 g sensitivity), centrifuge (capable of ≥ 4000 rpm), vortex mixer, mechanical shaker, nitrogen evaporator with temperature control [5] [6]
Extraction apparatus: Centrifuge tubes (50 mL polypropylene with screw caps), adjustable volume pipettes (100-1000 μL range), pipette tips, graduated cylinders [5]
Chromatography: UPLC/HPLC system with tandem mass spectrometry detection; recommended columns include C18 reverse-phase columns (e.g., 100 mm × 2.1 mm, 1.7-1.8 μm) for chiral separation or enantioselective analysis using Lux cellulose-3 column (250 mm × 4.6 mm, 5 μm) [5] [1]
Filtration: Syringe filters (0.22 μm PTFE or nylon) for final extract filtration before injection [5]
Table 1: Recommended Solvents and Their Properties for this compound LLE
| Solvent | Polarity Index | Water Solubility | Compatibility with this compound | Safety Considerations |
|---|---|---|---|---|
| Ethyl Acetate | 4.4 | 8.7 g/100 mL | Excellent (logP ~5.74) | Low toxicity, flammable |
| Acetonitrile | 5.8 | Miscible | Good | Moderate toxicity, well-ventilated use |
| Dichloromethane | 3.1 | 1.3 g/100 mL | Excellent | Suspected carcinogen, avoid exposure |
| n-Hexane | 0.1 | 0.001 g/100 mL | Good | Highly flammable, neurotoxic with prolonged exposure |
Begin by homogenizing representative field samples using a high-speed blender or food processor. For fresh agricultural commodities (fruits, vegetables), it is recommended to process the entire sample, including edible portions. Weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. For dry samples (grains, raisins), initial hydration may be necessary by adding 2-3 mL of ultrapure water and allowing equilibrium for 15-20 minutes before extraction [4]. Include quality control samples with each batch: method blanks (solvent only), fortified controls (blank matrix spiked with known this compound concentrations), and duplicate samples to monitor method performance and potential contamination.
Add extraction solvent: Pipette 10 mL of ethyl acetate or acetonitrile into the sample-containing tube. For improved extraction efficiency, include 1% acetic acid in the solvent when dealing with matrices prone to enzyme activity or when pH control is critical [5] [6].
Add partitioning salts: Introduce 5 g of salt mixture, typically sodium acetate and magnesium sulfate (1:4 w/w), to enhance phase separation. The salt mixture creates a saturated environment that promotes migration of this compound into the organic phase [6].
Vigorous mixing: Securely cap the tube and shake vigorously by hand for 2 minutes, ensuring complete mixing of the organic and aqueous phases. Alternatively, use a mechanical shaker at high speed for 3-5 minutes. This step is critical for maximizing contact between the analyte and extraction solvent [5].
Centrifugation: Process the mixture in a centrifuge at 4000 rpm for 5 minutes to achieve complete phase separation. After centrifugation, distinct layers should be visible: a lower aqueous phase and an upper organic phase containing the extracted this compound [4] [5].
Figure 1: Liquid-Liquid Extraction Workflow for this compound Residue Analysis
Following phase separation, carefully collect 6-8 mL of the upper organic layer (ethyl acetate or acetonitrile phase) and transfer to a clean centrifuge tube containing dispersive solid-phase extraction (dSPE) cleanup sorbents. A typical dSPE mixture includes 150 mg PSA and 900 mg MgSO₄, which effectively removes polar matrix interferences such as organic acids, sugars, and residual water [4]. Vortex the mixture for 30-60 seconds to ensure complete interaction between the sorbents and matrix components, then centrifuge at 4000 rpm for 3 minutes. Transfer the purified supernatant to a fresh evaporation tube.
Concentrate the extract under a gentle stream of nitrogen at 40°C until near dryness. The nitrogen evaporation step should be carefully controlled to prevent complete drying, which can lead to irreversible adsorption of this compound to the tube walls. Immediately reconstitute the residue in 1.0 mL of initial mobile phase composition (typically acetonitrile/water mixtures) compatible with the subsequent chromatographic analysis. Vortex for 30 seconds to ensure complete dissolution, followed by filtration through a 0.22 μm syringe filter into an LC vial for analysis [4] [5] [6].
Extensive validation of the LLE method for this compound residues has demonstrated reliable performance across various matrices. The method was validated according to international guidelines (SANTE/11312/2021), confirming its suitability for regulatory monitoring and residue dissipation studies [5].
Table 2: Method Validation Parameters for this compound Residue Analysis
| Validation Parameter | Performance Characteristics | Matrix | Reference |
|---|---|---|---|
| Linearity Range | 1-200 μg/L | Eggplant, tomato, cucumber | [5] [6] |
| Limit of Quantification (LOQ) | 5 μg/kg | Eggplant, tomato, cucumber | [5] [6] |
| Mean Recovery | 88.6-98.7% | Multiple crops | [6] |
| Precision (RSD) | 5.2-12.4% | Multiple crops | [6] |
| Matrix Effect | -2.2% to -4.6% (negligible suppression) | Eggplant | [6] |
| Half-life in Crops | 1.47-2.73 days | Tomato, cucumber, pepper, eggplant | [5] [6] |
The validation data demonstrates that the LLE method exhibits excellent accuracy with mean recoveries consistently within the acceptable range of 70-120% specified by regulatory guidelines. The precision of the method, expressed as relative standard deviation (RSD%), falls within acceptable limits (<20%) for residue analysis, indicating robust and reproducible performance. Notably, the method shows minimal matrix effects, which is particularly advantageous for LC-MS/MS analysis where ion suppression or enhancement can significantly impact quantitative accuracy. The low LOQ of 5 μg/kg ensures adequate sensitivity to monitor this compound residues at levels well below established MRLs for various crops, facilitating compliance with regulatory standards [5] [6].
Successful optimization of LLE for this compound relies heavily on understanding and leveraging its physicochemical properties. The logP value of approximately 5.74 indicates high hydrophobicity, guiding solvent selection toward medium-to-low polarity options such as ethyl acetate, dichloromethane, or acetonitrile. Since this compound is a non-ionizable compound within the typical environmental pH range (pH 3-9), pH manipulation provides minimal benefit for extraction efficiency. However, adjusting sample pH to acidic conditions (pH 4-5) may help in co-extractive management for certain matrices [2] [3].
For method development, key parameters requiring optimization include extraction solvent selection, sample-to-solvent ratio, mixing time and intensity, and cleanup sorbent combinations. A systematic approach to optimization should employ experimental design methodologies to evaluate the main effects and interactions of these critical parameters. The following optimization strategies are recommended:
Table 3: Troubleshooting Guide for this compound LLE
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Recovery | Incomplete extraction, analyte adsorption, insufficient mixing | Increase extraction time, add solvent modifiers, ensure vigorous mixing, use silanized glassware |
| Poor Phase Separation | Emulsion formation, insufficient centrifugation, inappropriate solvent | Increase centrifugation speed/time, add salts, change solvent, use smaller solvent volume |
| Matrix Effects in LC-MS/MS | Incomplete cleanup, co-extracted compounds | Optimize dSPE sorbents, implement back-extraction, dilute final extract |
| Irreproducible Results | Inconsistent mixing, variable sample portions, evaporation inconsistencies | Standardize protocols, use internal standards, control evaporation conditions |
When encountering emulsion formation – a common issue in LLE of fatty matrices – several remediation strategies can be employed: (1) addition of small volumes of saturated NaCl solution, (2) brief centrifugation, (3) slight alteration of solvent polarity by adding a small percentage of hexane or alternative solvent, or (4) chilling the sample in an ice bath. For particularly challenging matrices, back-extraction can be implemented, where the initial organic extract is shaken with a fresh aqueous phase to transfer polar interferences while retaining the hydrophobic this compound in the organic layer [2] [3].
To address matrix effects in LC-MS/MS analysis, several approaches have proven effective: (1) implementation of matrix-matched calibration standards, (2) use of isotope-labeled internal standards when available, (3) extract dilution to reduce matrix concentration, and (4) enhanced cleanup procedures using selective sorbents. The effectiveness of these approaches should be validated for each specific matrix being analyzed [5] [6].
For laboratories handling diverse sample matrices or requiring high-throughput analysis, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method provides a valuable alternative to traditional LLE. The QuEChERS approach for this compound involves extracting 10 g of homogenized sample with 10 mL acetonitrile, followed by salt-induced partitioning using 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate. The extract undergoes dSPE cleanup with 150 mg PSA and 900 mg MgSO₄ before analysis by LC-MS/MS. This method has demonstrated excellent performance for this compound in various vegetables with recoveries of 88.6-98.7% and LOQ of 5 μg/kg, complying with EU validation criteria [5] [6].
Supported Liquid Extraction (SLE) offers an alternative format that maintains the same principles as LLE but uses a solid sorbent to facilitate the phase separation. SLE provides advantages of reduced solvent consumption, easier automation, and improved reproducibility compared to traditional LLE. For this compound, SLE methods can be implemented using commercial SLE columns or 96-well plates, with the sample loaded onto the sorbent bed followed by elution with an appropriate organic solvent. This approach is particularly valuable for laboratories processing large sample batches or those with automation capabilities [7].
The LLE method has been successfully applied to monitor this compound residues in diverse agricultural matrices, enabling important findings for food safety and regulatory compliance:
These applications demonstrate the versatility and reliability of the LLE method for monitoring this compound residues across different agricultural commodities, providing essential data for regulatory decisions and food safety assessments.
The liquid-liquid extraction protocol detailed in these application notes provides a robust, validated approach for determining this compound residues in various agricultural matrices. The method demonstrates excellent performance characteristics with respect to accuracy, precision, sensitivity, and selectivity, making it suitable for regulatory monitoring, residue dissipation studies, and dietary risk assessment. The fundamental principles of LLE leveraged in this protocol – specifically the high hydrophobicity of this compound (logP ~5.74) – enable efficient extraction using ethyl acetate or acetonitrile, with effective cleanup achieved through dSPE using PSA and magnesium sulfate.
The optimization strategies outlined, particularly regarding solvent selection, salt addition, and cleanup enhancement, provide researchers with practical tools to adapt the method to specific analytical needs and matrix challenges. The troubleshooting guidance addresses common implementation issues, facilitating successful method adoption in various laboratory settings. For applications requiring higher throughput or dealing with particularly complex matrices, the QuEChERS and SLE alternatives offer viable approaches that maintain analytical integrity while addressing specific workflow requirements.
The comprehensive validation data and successful application across multiple crop matrices confirm that this LLE method represents a reliable analytical approach for this compound residue determination, supporting food safety initiatives and regulatory compliance efforts in agricultural production systems.
Here are answers to the most critical questions researchers encounter.
Q1: What is the primary molecular mechanism of resistance to this compound?
Q2: Does resistance to this compound confer cross-resistance to other acaricides?
Q3: How stable is this compound resistance in mite populations?
Q4: What are the secondary mechanisms beyond target-site mutations?
This section provides actionable methodologies for diagnosing and investigating resistance.
Use this workflow to confirm and characterize suspected this compound resistance.
Table 1: Key Diagnostic Assays for Resistance Mechanism Identification
| Assay Type | Target Mechanism | Protocol Summary | Interpretation of Positive Result |
|---|---|---|---|
| Diagnostic Dose Bioassay [2] | Overall Resistance | Expose mite eggs or young females to a discriminating concentration of this compound on leaf discs. Compare mortality to a susceptible lab strain. | Survival rate significantly higher than in susceptible control indicates resistance. |
| Molecular Genotyping [5] [1] | Target-Site (I1017F) | Extract gDNA from mite populations. Use PCR followed by sequencing or allele-specific methods to screen for the I1017F mutation in the CHS1 gene. | Presence of the resistant allele (I1017F) correlates with insensitivity to MGIs. |
| Synergist Bioassay [2] [4] | Metabolic Detoxification | Pre-treat mites with sublethal doses of synergists (PBO for P450s, DEF for esterases) before conducting a bioassay with this compound. | Significant increase in mortality with synergist indicates involvement of metabolic enzymes. |
Protocol: Leaf-Disc Bioassay for Ovicidal Activity [2]
This protocol helps researchers map the resistance profile of a strain.
Procedure:
An effective Integrated Resistance Management (IRM) strategy is multi-faceted.
Table 2: IRM Strategy Components for this compound
| Strategy Component | Implementation | Rationale |
|---|---|---|
| MoA Rotation [6] | Rotate this compound with acaricides from unrelated IRAC groups (e.g., Group 6, Abamectin; Group 25, Bifenazate). Avoid sequential applications of any MGIs. | Reduces selection pressure for CHS1 resistance alleles and slows the development of metabolic cross-resistance. |
| Synergists [2] [4] | Use in combination with metabolic enzyme inhibitors (e.g., Piperonyl Butoxide) to restore susceptibility in field populations. | Counteracts metabolic detoxification, extending the life of existing acaricides. Useful for both management and diagnostics. |
| Non-Chemical Controls [7] | Incorporate biological control (e.g., predatory mites like Phytoseiulus persimilis), cultural practices (weed management), and host plant resistance. | Reduces reliance on acaricides, thereby lowering overall selection pressure and suppressing mite populations. |
| Proactive Monitoring [4] | Implement regular resistance monitoring using bioassays and molecular screening of field populations for the I1017F mutation. | Enables early detection of resistance development, allowing for proactive strategy adjustments before field failure occurs. |
The table below summarizes the impact of different food processing steps on Hexythiazox residues, based on recent studies.
| Processing Technique | Effect on this compound Residues | Key Findings / Efficiency | Context / Conditions |
|---|---|---|---|
| Sun-Drying | Increase (Concentration) | Processing Factor (PF) of 1.13–1.64 [1]. PF >1 indicates concentration. | Grape to raisin; residues concentrate as moisture is lost [1]. |
| Washing (Tap Water) | Decrease | Reduction by 65.17% (peppers) to 86.76% (tomatoes) [2]. | 2-5 minutes of rinsing; highly effective initial step [2]. |
| Combined Techniques | Decrease (Synergistic Effect) | Significantly higher removal than single methods; ultrasound has the most notable synergistic effect [3]. | Using conventional (e.g., washing) and emerging (e.g., ultrasound, ozone) techniques together [3]. |
| Fermentation & Salting | Decrease | Reduction of 16.3%–90.0% for a group of 13 pesticides during pepper fermentation [4]. | Part of chopped pepper production; salting and fermentation stages [4]. |
The following workflow outlines a validated method for extracting and analyzing this compound residues, which is fundamental for conducting your own optimization experiments.
Key Materials and Methods:
Q1: Why did my drying process increase this compound residues, and how can I prevent this? This is an expected phenomenon. Drying removes water, which leads to the concentration of the pesticide residue in the remaining dry mass [1]. To mitigate this:
Q2: What are the most promising techniques to combine with drying for maximum residue reduction? The literature suggests that a sequence of operations is most effective. A highly effective strategy could be:
Q3: The method suggests LC-MS/MS, but can I use GC-MS/MS instead? While LC-MS/MS is more commonly reported for this compound analysis [2] [1], GC-MS/MS is a viable alternative. However, be aware that GC-MS/MS is more susceptible to matrix effects (ME) from co-extracted fats and lipids, which can cause ion suppression and inaccurate results. If using GC-MS/MS, a rigorous cleanup (like the dSPE with C18 or florisil as mentioned) and method validation using matrix-matched calibration are critical [5].
FAQ 1: How does elevated temperature affect the shelf life of Hexythiazox formulations?
The following table summarizes the key stability data from accelerated storage tests:
Table 1: Thermal Stability of this compound Formulation Under Accelerated Storage [1]
| Storage Temperature | Storage Duration | Active Ingredient Loss | Compliance with FAO Specs* | | :--- | :--- | :--- | :--- | | 35 °C | 14 weeks | 5 - 10% | Compliant for >14 weeks | | 40 °C | 14 weeks | 5 - 10% | Not compliant after >9 weeks | | 45 °C | 14 weeks | 5 - 10% | Not compliant after >8 weeks | | 54 °C | 14 weeks | 18.15% | Not compliant after >4 weeks |
\FAO specifications typically allow a maximum degradation of 5% over the storage period.*
Key Takeaway: Storing this compound at or below 35°C is critical for maintaining formulation integrity over time. The shelf life at 54°C is only about one-fifth of the shelf life at 35°C [1].
FAQ 2: What is the recommended method for analyzing this compound residues, especially its enantiomers?
The workflow for sample preparation and analysis is outlined in the following diagram:
FAQ 3: What are the major degradation pathways and byproducts of this compound?
Table 2: Key Degradation Pathways and Identified Byproducts [1]
| Condition | Degradation Rate / Half-Life | Key Identified Byproducts | | :--- | :--- | :--- | | Thermal & Acidic Hydrolysis | ~75% loss in 1.0N HCl after 7 days | Thiazolidine ring cleavage products; Isocyanatocyclohexane; 4-methyl-5-phenylthiazolidine-2-one | | Alkaline Hydrolysis | 87.84% loss in 1.0N NaOH after 7 days | 4-chloro-2-(cyclohexanecarboxamido) benzoic acid; 3-cyclohexyl-1-methyl-1-(2-phenylethyl) urea | | Photolysis (Soil) | Half-life of 5.75 days in clay-loam soil | Same contraction products as in alkaline hydrolysis |
Troubleshooting Tip: If you detect unknown peaks during HPLC analysis, particularly under alkaline conditions or in soil samples, they may correspond to the byproducts listed above. Using GC/MS is recommended for byproduct identification [1].
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Rapid loss of potency in stored formulation | Storage temperature too high. | Store the formulation at or below 35°C; confirm storage conditions comply with FAO guidelines [1]. |
| Poor resolution of enantiomers in HPLC | Incorrect column temperature or mobile phase. | Use a Lux Cellulose-3 column; lower the column temperature to 10-20°C; optimize the acetonitrile/water ratio [2] [4]. |
| Inconsistent residue results in crops | Variable pre-harvest intervals or washing. | Note that residues dissipate rapidly (half-life: 1.5-2.5 days). Implement a crop-specific pre-harvest interval. Washing can reduce residues by 65-87% [3]. |
| Detection of unknown compounds | Degradation under specific pH or light. | Review degradation pathways; use GC/MS to identify common byproducts like isocyanatocyclohexane [1]. |
This guide helps you diagnose and resolve common issues that can impact extraction efficiency and analytical accuracy.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery Rates | Inefficient solvent for sample matrix [1] | Switch to acetonitrile; add 0.1% formic acid for improved analyte transfer [2]. |
| Incomplete extraction from complex matrix [3] | Use a validated QuEChERS protocol with PSA and MWCNTs for effective clean-up [3]. | |
| Poor Chromatographic Separation | Suboptimal chiral column or mobile phase [4] | For enantiomer separation, use Lux Cellulose-3 column with ACN/Water (e.g., 60:40 v/v) [4]. |
| Co-extracted matrix interferences [3] | Implement a matrix-matched calibration curve to correct for suppression/enhancement effects [3]. | |
| Low Analytical Sensitivity | High LOQ for your application [5] | Use LC-MS/MS for lower detection limits (LOQs can reach pg/mg level in hair matrices) [2]. |
| Inefficient preconcentration [6] | Apply DLLME-SFO for high preconcentration factors (e.g., 250) [6]. |
For vegetables and fruits, acetonitrile is the most effective and widely used solvent [5] [3]. It provides high extraction efficiency and is compatible with the QuEChERS method. Acidifying the acetonitrile with 0.1% formic acid can further improve the recovery of this compound and other pesticides [2].
For baseline separation of this compound enantiomers under reversed-phase conditions, the Lux Cellulose-3 chiral column is highly effective. Use an isocratic mobile phase of acetonitrile and water (e.g., 60:40, v/v) at a flow rate of 0.8 mL/min. Keeping the column temperature low (e.g., 10°C) enhances the separation resolution [4].
Here are two standardized methods you can use in your laboratory.
This method is robust, quick, and widely adopted for pesticide residue analysis in food commodities [3].
The following workflow summarizes the key steps:
This method is ideal for achieving very low detection limits in water samples [6].
Why does the degradation of Hexythiazox in soil sometimes show unpredictable half-lives? The presence of earthworms can significantly influence the degradation rate and enantioselectivity of HTX in soil [1]. Furthermore, the two enantiomers of HTX degrade at different rates within earthworms, with (4S,5S)-HTX degrading faster than (4R,5R)-HTX [2] [3]. This enantiomer-specific interaction complicates predictions.
My bioaccumulation data for this compound in earthworms is highly variable. What could be the cause? Earthworms exhibit stereoselective bioaccumulation of HTX. Studies consistently show that the (4S,5S)-enantiomer has a higher propensity to accumulate in earthworms (Eisenia fetida) compared to the (4R,5R)-enantiomer [2] [3]. Using a racemic standard without enantiomer-specific analysis will lead to variable and difficult-to-interpret results.
Beyond mortality, what sublethal effects should I monitor in earthworms exposed to this compound? Enantiomer-specific exposure disrupts several metabolic pathways. (4R,5R)-HTX primarily disrupts amino acid and lipid metabolism, while (4S,5S)-HTX affects glycolysis, amino acid metabolism, and nucleic acid biosynthesis [2] [3]. Metabolomics is a recommended approach to uncover these subtle toxicological effects.
The following tables summarize critical enantiomer-specific data to inform your risk assessments and experimental models.
| Enantiomer | Accumulation Factor (AF) Range in Earthworms | Degradation Half-Life in Earthworms (Days) |
|---|---|---|
| (4S,5S)-HTX | 0.32 - 0.65 [2] | 1.83 [2] |
| (4R,5R)-HTX | 0.25 - 0.51 [2] | 2.07 [2] |
| Enantiomer | Perturbed Metabolic Pathways | Key Up-regulated Metabolites | Key Down-regulated Metabolites |
|---|---|---|---|
| (4R,5R)-HTX | Amino Acid, Lipid Metabolism [2] | Carnitine, Triacylglycerol, D-ribofuranose 5-phosphate [2] | Threonine, Leucine, Aspartic Acid, Tryptophan [2] |
| (4S,5S)-HTX | Glycolysis, Amino Acid Metabolism, Nucleic Acid Biosynthesis [2] | Citrulline, Asparagine, Alanine, Homophenylalanine [2] | Phenylalanine, Tryptophan, Phosphoenolpyruvate [2] |
This protocol is adapted from recent enantiomer-specific studies [3].
1. Test System Setup (Earthworm-Soil Microcosm)
2. Bioaccumulation and Degradation Experiment
3. Metabolomic Profiling
The following diagram outlines the logical sequence of the key experiment described above, from setup to data analysis.
Problem: Poor separation of HTX enantiomers during LC-MS/MS analysis.
Problem: High background noise or matrix interference in soil samples.
Problem: Inconsistent metabolomics data from earthworm tissue.
FAQ 1: What is the mode of action of this compound and how does resistance develop?
This compound is a mite growth inhibitor classified under IRAC MoA class 10A. It primarily affects mite eggs and larval stages by inhibiting chitin synthesis, exhibiting non-systemic activity with contact and stomach action [1].
Resistance develops through selection pressure from repeated applications. Documented cases show resistant populations of Brevipalpus yothersi and Brevipalpus phoenicis in Brazilian citrus orchards, with some populations exhibiting very high resistance levels [2] [3]. A 2025 study found LC95 resistance ratios as high as 643.38 in field populations [2].
FAQ 2: What are the primary molecular mechanisms of resistance?
The primary mechanism is target-site insensitivity due to mutations in the chitin synthase 1 gene (CHS1 or TuCHS1). A specific I1017F mutation in TuCHS1 is prevalent in resistant populations of Tetranychus urticae [4].
Enantiomer-specific binding is another critical mechanism. This compound is a chiral pesticide. The (4R,5R)-(+)-enantiomer shows 708–1720 times higher activity against mite eggs than the (4S,5S)-(-)-enantiomer. Molecular docking confirms stronger binding of the (4R,5R)-(+)-enantiomer to the CHS protein target [5].
FAQ 3: How can I monitor resistance levels in field populations?
The standard method is an egg bioassay to determine lethal concentrations (LC50/LC95) and calculate Resistance Ratios (RR). The table below summarizes resistance levels based on RR values.
| Resistance Ratio (RR) at LC50 | Resistance Level | Recommended Action |
|---|---|---|
| RR < 5 | Low | Continue monitoring; maintain rotations. |
| 5 ≤ RR < 10 | Moderate | Intensify monitoring; review and reinforce rotations. |
| RR ≥ 10 | High | Immediately discontinue use; switch to different MoA. |
Note: Based on 2025 study of Brevipalpus yothersi [2].
Experimental Protocol: Direct-Contact Egg Bioassay [2]
This protocol measures egg susceptibility to determine baseline susceptibility and monitor resistance.
The workflow for this bioassay is summarized in the following diagram:
FAQ 4: What is the core strategy for preventing and managing this compound resistance?
The core strategy is proactive rotation with acaricides having different, non-cross-resistant modes of action (MoA) to reduce selection pressure [2].
Experimental Protocol: Designing a Rotation Program
The logic for building an effective rotation strategy is outlined below:
FAQ 5: What are the emerging, high-efficiency alternatives to racemic this compound?
Recent research focuses on enantiomer-specific application. The (4R,5R)-(+)-enantiomer is the primary active isomer responsible for bioactivity. Using purified (4R,5R)-(+)-hexythiazox could achieve the same efficacy with a significantly reduced application rate, thereby lessening environmental load and selection pressure for resistance [5].
Experimental Note: Toxicity studies on earthworms indicate that the (4R,5R)-(+)-enantiomer may also have a more favorable environmental safety profile compared to the racemic mixture or the (4S,5S)-(-)-enantiomer [5].
Here are answers to common questions that arise during experiments involving this compound.
Q1: Is this compound selective and does it spare any beneficial mites? Yes, research indicates that this compound can be selectively less toxic to certain predatory mites compared to its target pest mites.
A key study on the predatory mite Amblyseius swirskii showed that while sublethal concentrations (LC20 and LC30) of this compound reduced some life table parameters, the intrinsic rate of increase (r) and finite rate of increase (λ) were not significantly different from the control. This suggests a lower toxicity of this compound on this predator compared to its prey, the two-spotted spider mite (Tetranychus urticae) [1].
Q2: What are the sublethal effects of this compound on a predatory mite's life cycle? Sublethal effects are crucial for assessing long-term impacts on predator populations. The table below summarizes the effects on Amblyseius swirskii exposed to sublethal concentrations of this compound [1].
| Life Table Parameter | Control Group | LC20 Exposure | LC30 Exposure |
|---|---|---|---|
| Oviposition Period (days) | Not specified | 9.68 | 8.06 |
| Total Lifespan (days) | Not specified | 22.37 | 20.88 |
| Total Fecundity (eggs/female) | Not specified | 50.97 | 46.21 |
| Net Reproductive Rate (R₀) | Baseline | Significantly Reduced | Significantly Reduced |
| Gross Reproductive Rate (GRR) | Baseline | Significantly Reduced | Significantly Reduced |
| Mean Generation Time (T) | Baseline | Significantly Reduced | Significantly Reduced |
Q3: How does this compound affect non-target soil organisms like earthworms? Recent enantiomer-specific studies show that this compound's effects on earthworms are stereoselective.
Q4: What are the known resistance mechanisms in pest mites? Understanding resistance is key to managing its development. Resistance to this compound in spider mites involves two primary mechanisms [3]:
Here are detailed methodologies for evaluating this compound effects, based on published studies.
This protocol is adapted from studies on Amblyseius swirskii [1].
TWOSEX-MSChart. Key parameters include intrinsic rate of increase (r), finite rate of increase (λ), net reproductive rate (R₀), and mean generation time (T) [1].The following diagram illustrates the experimental workflow for this protocol.
This protocol is based on research into Tetranychus species resistance [3].
The diagram below maps the logical process for diagnosing resistance mechanisms.
Based on the gathered evidence, here are strategies to consider for your research.
| Aspect | Key Findings | Experimental Support |
|---|---|---|
| Molecular Target | Chitin synthase 1 (CHS1) [1] | Genetic mapping and cross-resistance studies in Tetranychus urticae [1]. |
| Resistance Mutation | I1017F substitution in CHS1 [1] [2] | Monogenic, recessive resistance found in resistant mite strains; high prevalence in field populations (94-100%) [1] [2]. |
| Enantioselectivity | (4R,5R)-(+)-HTZ is the highly active enantiomer [3] | Bioassay and molecular docking against Tetranychus mites. |
| Comparative Bioactivity | (4R,5R)-(+)-HTZ is 708-1719x more active against mite eggs than (4S,5S)-(-)-HTZ [3] | Bioactivity against Tetranychus cinnabarinus and Tetranychus urticae eggs [3]. |
| Proposed Binding Mechanism | (4R,5R)-(+)-HTZ forms more stable interactions with the CHS1 active site [3] | Computational molecular docking, indicating greater binding affinity [3]. |
The foundational data comes from a combination of biological assays, genetic analysis, and computational modeling.
The table below summarizes the core characteristics and experimental data for both acaricides.
| Feature | This compound | Bifenazate |
|---|---|---|
| Primary Target Stage | Eggs and larval/nymphal stages [1] [2] | All life stages (eggs, larvae, nymphs, adults) [3] |
| Secondary Effect on Adults | Reduces oviposition and egg hatching in exposed adults [2] | Directly lethal to adults [3] |
| Mode of Action | Inhibits chitin synthesis, disrupting molting and development [1] | Not fully confirmed; suspected to inhibit mitochondrial complex III, disrupting energy production [3] |
| Ovicidal Efficacy | Considered highly effective [1] | Possesses ovicidal activity [3] |
| Key Experimental Findings | > 96% mortality for spirodiclofen (a similar compound) in field studies on apple trees [4] | 94.33% mortality of Panonychus ulmi at 0.7 ml/L in field studies on apple trees [4] |
| Sample LC50 Values (Eggs) | LC50 of 9550.54 mg/L (technical) and 731.36 mg/L (formulated) against Tetranychus urticae eggs [5] | Specific LC50 values for eggs not available in search results; general efficacy confirmed [3] |
| Residual Activity | Long-lasting effect noted [1] | Lasts 20-25 days [3] |
For researchers to replicate and validate findings, here is a summary of key experimental methodologies and data from the search results.
A 2023 field study on apple trees provides comparable mortality data for both compounds, though it tested bifenazate directly and used spirodiclofen (a compound with a similar growth-regulating action to this compound) as a proxy [4].
A 2022 laboratory study provides precise LC50 values for this compound on eggs and adults, offering baseline data for toxicity comparisons [5].
The following diagrams illustrate the distinct modes of action and a generalized experimental workflow for evaluating acaricide efficacy, based on the described methodologies.
The following table consolidates quantitative experimental data for the two enantiomers of this compound from recent studies [1] [2] [3].
| Biomarker / Parameter | (4S,5S)-(-)-HTX | (4R,5R)-(+)-HTX | Experimental Context |
|---|---|---|---|
| Bioaccumulation Factor (AF) | 0.32 - 0.65 [1] [3] | 0.25 - 0.51 [1] [3] | Measured in earthworm tissue after soil exposure. |
| Degradation Half-life (in earthworms) | 1.83 days [1] | 2.07 days [1] | Estimated time for 50% elimination from earthworms. |
| Acute Toxicity (LC50) | More toxic [2] | Less toxic [2] | The (4S,5S) enantiomer is significantly more toxic to earthworms. |
| Acaricidal Activity | 708-1720 times less active [2] | Highly active [2] | Efficacy against target mite eggs (Tetranychus spp.). |
| Metabolomic Perturbations | Disrupted glycolysis, amino acid metabolism, and nucleic acid biosynthesis [1]. Upregulated citrulline, asparagine; downregulated phenylalanine, tryptophan [1]. | Disrupted amino acid and lipid metabolism [1]. Upregulated carnitine, triacylglycerol; downregulated threonine, leucine, aspartic acid [1]. | Changes in metabolic pathways and specific metabolites in earthworms, indicating enantiomer-specific mechanisms of stress. |
The data in the table above were generated through standardized ecotoxicological tests. Here are the key methodological details:
The data reveals a critical insight: the enantiomer that is most effective against pest mites (4R,5R) is less toxic and accumulates less in earthworms, while the less effective enantiomer (4S,5S) is more harmful to this non-target soil organism. This underscores the importance of enantiomer-level risk assessments for chiral pesticides.
The metabolomics data indicates that this compound exposure causes multi-faceted stress in earthworms. The diagram below synthesizes the key mechanistic pathways perturbed by the two enantiomers based on the measured metabolite changes [1].
Although a complete IBR index for this compound is not yet published, the existing data provides all the necessary components to create one. Here’s how you could proceed based on established methodologies:
| Characteristic | Hexythiazox | Bifenazate |
|---|---|---|
| Dissipation Half-life in Grapes | 6 - 10 days [1] | 5 - 6 days [1] |
| Kinetic Model | 1st + 1st-order kinetics [1] | 1st + 1st-order kinetics [1] |
| Processing Factor (PF) for Drying | 1.13 - 1.64 (Concentrating effect) [1] | 0.94 - 1.12 (Relatively stable) [1] |
| Overall PF (Grape to Raisin) | 0.20 - 0.36 (Reduction) [1] | 0.14 - 0.15 (Reduction) [1] |
| Mode of Action (IRAC Group) | Mite growth inhibitor (Group 10) [2] | Mitochondrial complex III electron transport inhibitor (Group 25) [2] |
| Key Resistance Mutations | I1017F in TuCHS1 [2] | G132A in Tucytb [2] |
The comparative data in the table above was derived from a study that analyzed residue levels during the industrial process of drying grapes to produce raisins [1]. Here is a detailed breakdown of the experimental methodology:
The workflow below summarizes the key steps from the experimental protocol used in these dissipation studies:
Regulatory bodies set MRLs to ensure consumer safety. The tables below compare MRLs for various commodities in the European Union (EU) and the United States (US).
Table 1: EU MRLs for this compound (Selected Commodities)
| Commodity | EU MRL (mg/kg) | Basis / Justification |
|---|---|---|
| Raspberries & Blackberries [1] | 3 | Set as an import tolerance based on US agricultural practices; consumer risk assessment found no risk. |
| Caneberry subgroup 13-07A [2] | 3 | Tolerance increase from 1 ppm based on supporting data. |
| Dried tea [2] | 15 | Established based on petition review. |
| Wheat, grain [3] | 0.02 | Established based on petition review. |
| Various Fruits & Vegetables [4] | Specific levels | Reviewed under EU Regulation; "no apparent risk to consumers was identified". |
Table 2: US EPA Tolerances for this compound (Selected Commodities)
| Commodity | US Tolerance (ppm) |
|---|---|
| Caneberry, Subgroup 13-07A [2] | 3 |
| Date, dried [2] | 3 |
| Tea, dried [2] | 15 |
| Wheat, forage [3] | 6.0 |
| Wheat, hay [3] | 30 |
| Wheat, grain [3] | 0.02 |
| Wheat, straw [3] | 8.0 |
| Fruit, pome, crop group 11 [5] | 0.25 |
| Citrus oil [5] | 24 |
A 2025 study monitored this compound residues in greenhouse-grown vegetables, providing key data on how residues break down and can be reduced [6].
Table 3: Residue Dissipation and Washing Efficiency in Vegetables This table summarizes experimental data from a study applying this compound at two dosage levels (50 and 100 g a.i./ha) to greenhouse crops [6].
| Crop | Half-life (Days) | Pre-harvest Interval (PHI) Range (Days) | Washing Reduction (Tap Water, 2-5 min) |
|---|---|---|---|
| Tomatoes | 1.47 - 1.84 | 3.79 - 5.44 | Up to 86.76% |
| Cucumbers | 1.68 - 2.41 | 5.85 - 11.78 | Up to 74.46% |
| Peppers | 1.58 - 2.11 | 5.16 - 10.26 | Up to 65.17% |
Key Findings from the Study:
The 2025 study utilized a robust analytical method, detailed below [6].
Diagram of the experimental workflow for analyzing this compound residues in vegetables, based on the 2025 study [6].
Methodology Details [6]:
The twospotted spider mite (Tetranychus urticae) represents a significant threat to agricultural production worldwide, affecting over 1,100 species of host plants including marigolds, hops, and various horticultural crops [1] [2]. These piercing-sucking pests cause direct damage to plant tissues, reducing photosynthetic capacity and ultimately diminishing crop yield and quality. Traditional reliance on chemical acaricides has led to concerning levels of resistance in spider mite populations, necessitating alternative management approaches [2]. Among the most promising alternatives is biological control using predatory mites, particularly Phytoseiulus persimilis and Neoseiulus californicus, which demonstrate specialized feeding behavior targeting spider mites.
The development of Integrated Pest Management (IPM) strategies requires thorough understanding of both chemical efficacy and non-target effects on biological control agents. While selective miticides like Hexythiazox play a role in pest management, their impact on beneficial predator populations must be carefully evaluated to prevent disrupting natural control mechanisms [3]. This comparative guide examines the existing scientific evidence regarding this compound effects on P. persimilis populations relative to other chemical and biological alternatives, providing researchers and development professionals with objective data to inform pest management decisions.
This compound belongs to the carboxamide chemical class and functions primarily as an ovicidal acaricide with additional activity against immature stages of tetranychid mites [2]. Its mode of action involves inhibition of chitin synthesis and disruption of molting processes, making it particularly effective against developing mite stages while demonstrating reduced direct toxicity to adults [2]. Field experiments on hop plantations demonstrated that this compound applications primarily affected spider mite eggs but showed limited efficacy against mobile stages, suggesting emerging resistance issues in some populations [2].
In comparative studies evaluating miticide programs for landscape plant beds, this compound was included among treatments that effectively controlled twospotted spider mites when properly applied [1]. Research by McCord et al. (2010) confirmed that programs incorporating this compound provided satisfactory control of T. urticae populations on marigolds, though specific efficacy data relative to other chemical options was not quantified in the available literature [1]. The chemical's selective activity against developing stages makes it potentially compatible with conservation biological control if proper application timing respects natural enemy population dynamics.
The non-target impact of this compound on P. persimilis represents a critical consideration for integrated mite management programs. While some miticides marketed as selective to phytoseiids have been laboratory-tested, research indicates that no selective pesticide is universally "safe" for all natural enemies [3]. This compound exhibits a fascinating paradoxical effect on certain predatory mite species – while lethal effects may be minimal at field concentrations, hormesis phenomena have been observed, where sublethal exposure actually stimulates reproductive output in some predatory mites [3]. This hormetic response represents a complex sublethal effect that requires further population-level assessment.
Beyond direct mortality, research attention has increasingly focused on sublethal impacts including transgenerational effects, where unexposed offspring of pesticide-exposed females demonstrate reduced reproductive capability, survival rates, and prolonged development times [3]. Studies examining movement behaviors have found that pesticides can alter predatory mite responses to volatile cues from both prey and host plants, potentially disrupting foraging efficiency [3]. Additional physiological impacts include histological changes to the digestive system and alterations to the microbiome, though specific studies on this compound-induced changes in P. persimilis remain limited [3].
Research indicates significant variation in sensitivity to this compound among different phytoseiid species. Neoseiulus californicus demonstrates considerable tolerance to certain chemical groups, including some insecticides and acaricides [2]. This tolerance has facilitated its successful deployment in combination programs where selective chemicals are necessary for secondary pest management. However, species-specific sensitivity data for P. persimilis relative to this compound remains inadequately documented in the available literature.
Table 1: Comparative Efficacy of Spider Mite Control Strategies
| Control Agent | Application Rate | Time to Control | Key Advantages | Documented Limitations |
|---|---|---|---|---|
| Phytoseiulus persimilis | 3-5 predators per plant [1] | 4-6 weeks [1] | Establishes reproducing population; No chemical residues | Modest aesthetic damage before control established [1] |
| Neoseiulus californicus | 100 mites per plant [2] | 2-3 weeks after release [2] | Tolerant to some pesticides; Persists at low prey density [2] | Requires repeated releases for satisfactory suppression [2] |
| This compound | Field rate (unspecified) | Not documented | Strong ovicidal activity; Selective mode of action | Limited efficacy on mobile stages; Resistance development [2] |
| Abamectin | Field rate (unspecified) | Not documented | Broad-spectrum activity | Documented non-target effects [1] |
| Bifenazate | Field rate (unspecified) | Not documented | Effective against multiple life stages | Not specified in available literature [1] |
Predatory mites offer sustainable long-term solutions for spider mite management. Phytoseiulus persimilis applied at 3-5 predators per plant demonstrates capacity to control twospotted spider mite populations within 4-6 weeks in landscape marigold beds [1]. Before establishing control, plants may exhibit modest but acceptable aesthetic damage, significantly less severe than untreated checks where spider mite densities exceeded 146-211 mites per leaf [1]. The ecological advantage of P. persimilis includes its ability to establish reproducing populations that provide extended protection without additional input costs.
Neoseiulus californicus presents an alternative predatory mite with different ecological attributes. Research in hop plantations demonstrated that a single inundative release significantly reduced twospotted spider mite eggs and mobile stages within 14 days of application [2]. Unlike P. persimilis, N. californicus can persist at low prey densities, providing preventative protection against future infestations [2]. However, cost analysis reveals a significant economic disadvantage for biological controls – the expense of predatory mite release was 12.7-17.8 times higher than chemical applications in hop production systems [2].
Comparative efficacy studies have documented satisfactory spider mite control using various miticide programs. Abamectin, bifenazate, and this compound all demonstrated effective population reduction in experimental conditions [1]. However, evidence suggests that resistance development presents an increasing challenge, particularly for this compound and abamectin, which showed primarily ovicidal action but inadequate efficacy against mobile stages in hop plantations [2]. This resistance pattern underscores the importance of rotating chemical modes of action and incorporating non-chemical alternatives.
The compatibility of chemical and biological controls represents a critical consideration for IPM programs. Some newer chemical classes, including diamides and RNA interference-based insecticides, show promising selectivity profiles due to their targeted modes of action [3]. Additionally, certain food additive products like erythritol and methyl benzoate exhibit minimal non-target effects on natural enemies while providing effective pest control [3]. However, adjuvant ingredients in formulated products can significantly increase pesticide toxicity to beneficial arthropods, highlighting the need for comprehensive testing of commercial formulations rather than solely active ingredients [3].
Table 2: Non-Target Effects of Pesticide Classes on Natural Enemies
| Pesticide Category | Representative Actives | Documented Sublethal Effects | Selectivity Considerations |
|---|---|---|---|
| Selective miticides | This compound [2] | Hormesis in some predatory mites [3] | Marketed as harmless but not safe for all species [3] |
| Diamides | Chlorantraniliprole | High mortality in Cycloneda sanguinea [3] | Selective to most natural enemies but not all [3] |
| RNAi insecticides | Species-specific dsRNA | No alterations in gene expression or parasitism rates in tested parasitoid [3] | High sequence-guided specificity [3] |
| Food additive products | Erythritol, methyl benzoate | Minimal effects on parasitoid wasps and predatory mites [3] | Favorable selectivity profile [3] |
| Pyrethroids | Various | Induced hormesis in predatory stink bugs [3] | Broad-spectrum with significant non-target effects |
| Neonicotinoids | Imidacloprid, acetamiprid | Transgenerational effects: reduced reproduction in offspring [3] | High toxicity to most natural enemies |
Standardized experimental approaches enable objective comparison between chemical and biological control options. For evaluating P. persimilis efficacy, researchers have employed randomized block designs with multiple treatments including biological controls, chemical standards, and untreated checks [1]. In marigold landscape beds, experiments compared single releases of P. persimilis at rates of 3-5 predators per plant against miticide programs and untreated controls [1]. Assessment of efficacy involves regular monitoring of spider mite densities (eggs and mobile stages per leaf) and documentation of plant aesthetic damage using standardized rating scales.
Hop plantation studies have implemented similar methodologies with additional considerations for crop architecture. Experiments with N. californicus involved sampling at three different height strata (0-2m, 2-4m, 4-6m) to account for vertical distribution of mite populations [2]. Researchers collected 10 leaves per sampling point at regular intervals following predator release, conducting microscopic examination of both leaf surfaces to quantify all mite life stages [2]. This systematic approach ensures comprehensive population assessment across the complex three-dimensional space of crop canopies.
Figure 1: Experimental workflow for comparing biological and chemical mite control strategies
Laboratory evaluation of pesticide effects on natural enemies follows standardized protocols to ensure reproducibility and comparability. The International Organization for Biological Control (IOBC) has established testing guidelines that include lethal and sublethal endpoints [3]. These protocols incorporate residual exposure methods where natural enemies contact dried pesticide residues on relevant substrates, simulating field exposure conditions. Assessment parameters include adult mortality, fecundity reduction, egg viability, and juvenile survival data, which can be combined to calculate comprehensive selectivity indices.
Advanced approaches to sublethal effects assessment include the life-table selectivity index, which integrates multiple population parameters to calculate percent reduction in live offspring as a cumulative measure of pesticide impact [3]. Contemporary research increasingly incorporates behavioral monitoring using motion-tracking technology to quantify changes in foraging efficiency, host location, and repellency effects [3]. These sophisticated methodologies provide deeper understanding of how pesticides at sublethal concentrations influence the ecological function of natural enemies in agroecosystems.
The current literature reveals significant knowledge gaps regarding this compound effects on P. persimilis populations. While some miticides marketed as selective have been laboratory-tested on phytoseiids, comprehensive studies specifically examining this compound impacts on P. persimilis across multiple populations and environmental conditions remain limited [3]. Future research should prioritize dose-response relationships under controlled conditions, field validation of laboratory results, and investigation of transgenerational effects that may not be apparent in short-term studies.
There is a pronounced taxonomic bias in existing pesticide nontarget effects research, with disproportionate focus on commercially available natural enemies rather than those dominant in open-field systems [3]. Additionally, geographic representation is skewed toward North American and European contexts, potentially limiting applicability of findings to other agricultural regions. Future research should expand to include underrepresented natural enemy groups, including ground-dwelling predators and species from tropical production systems.
The translational challenge between laboratory results and field outcomes remains substantial. Recent orchard studies found that laboratory assays sometimes predicted secondary pest outbreaks but rarely corresponded with measured changes in natural enemy populations under field conditions [3]. This discrepancy highlights the need for more ecologically realistic testing protocols that account for factors such as alternative prey availability, spatial refuges, and population recovery potential. Furthermore, economic analyses comparing the long-term costs of chemical resistance management versus biological control establishment would provide valuable decision-support tools for growers.
Based on current evidence, this compound demonstrates value as a selective ovicidal acaricide but presents potential risks to P. persimilis populations through sublethal and transgenerational effects that require further quantification. Biological control with P. persimilis provides effective spider mite management within 4-6 weeks following release, though initial plant damage may occur before predator establishment. For researchers and agricultural professionals developing mite management programs, the following recommendations emerge from available literature:
A 2025 enantioselective study provides a clear comparison of the effects of the two Hexythiazox (HTX) enantiomers on earthworms (Eisenia fetida), though it focuses on the metabolic level ("metabolomics") rather than the gene expression level ("transcriptomics") [1] [2].
The table below summarizes the key enantiomer-specific findings from this study:
| Aspect | (4R,5R)-HTX | (4S,5S)-HTX |
|---|---|---|
| Bioaccumulation Factor (AF) | 0.25 - 0.51 [1] | 0.32 - 0.65 [1] |
| Degradation Half-life in Earthworms | 2.07 days [1] | 1.83 days [1] |
| Key Up-regulated Metabolites | Carnitine, Triacylglycerol, D-ribofuranose 5-phosphate [1] | Citrulline, Asparagine, Alanine, Homophenylalanine [1] |
| Key Down-regulated Metabolites | Threonine, Leucine, Aspartic acid, Tryptophan [1] | Phenylalanine, Tryptophan, Phosphoenolpyruvate [1] |
| Primary Disrupted Metabolic Pathways | Amino acid metabolism, Lipid metabolism [1] | Glycolysis, Amino acid metabolism, Nucleic acid biosynthesis [1] |
| Overall Physiological Impact | Disruption of amino acid and lipid metabolism [1] | Affects energy metabolism, oxidative stress, and urea cycle processes [1] |
The following diagram outlines the key experimental workflow used in the cited metabolomics study to investigate the impact of HTX enantiomers on earthworms [2]:
Key experimental details from the study include [2]:
The search results confirm a lack of direct differential gene expression data for this compound enantiomers in earthworms. The available evidence comes from metabolomics, which looks at the end products of cellular processes, not the gene-level regulation [1] [2].
To bridge this knowledge gap, you could consider the following research strategies:
The diagram below illustrates a proposed workflow for a transcriptomic study to fill the identified research gap:
The following table outlines the key concepts and methodologies used in the scientific community for assessing and comparing the acute toxicity of pesticides, which you can use to structure your own analysis [1] [2] [3].
| Aspect | Description | Relevance to Comparison |
|---|---|---|
| Primary Metric (LD50) | The median lethal dose (mg/kg body weight) causing death in 50% of tested animals over 14 days after a single dose [2]. | Lower LD50 indicates higher acute toxicity. Essential for hazard classification [2]. |
| Test Guidelines | Studies follow standardized guidelines (e.g., OECD TG 425) using rodents. The "Up-and-Down Procedure" reduces animal use [4] [3]. | Ensures data reliability and allows for valid cross-chemical comparisons. |
| BeeREX Model (for Bees) | An EPA tool that calculates a Risk Quotient (RQ). An RQ ≥ 0.4 indicates acute risk to honey bees [1]. | Critical for evaluating non-target effects on pollinators, separate from mammalian toxicity. |
| Aquatic Life Benchmarks | EPA estimates of pesticide concentrations in water below which harm to aquatic organisms is not expected [5]. | Important for understanding environmental risk to fish and invertebrates. |
For a credible comparison guide, detailing the experimental methodology is crucial. Here are the standard protocols for generating key acute toxicity data:
This diagram illustrates the logical process of assessing and classifying the acute toxicity of a pesticide, from initial testing to final hazard communication [2] [3]:
Environmental Hazard